2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-21-16(14-6-8-15(23-2)9-7-14)12-19-18(21)24-13-17(22)20-10-4-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEMCMMRSSDLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, known for its complex structure, is a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.5 g/mol. The structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1207025-27-1 |
Enzyme Inhibition
The presence of the imidazole moiety indicates potential enzyme inhibition capabilities. Imidazoles are known to act as inhibitors for several enzymes, including those involved in metabolic pathways related to cancer and inflammation. The thioether linkage may enhance the binding affinity to these targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole or pyrrolidine rings can significantly affect the compound's efficacy:
| Modification | Effect on Activity |
|---|---|
| Substituents on Imidazole | Alter enzyme binding affinity |
| Variation in Pyrrolidine | Influence on pharmacokinetics |
| Presence of Methoxy Group | Potentially increases lipophilicity |
Case Studies and Research Findings
Several studies have explored similar compounds with related structures:
- Anticancer Studies : A study demonstrated that imidazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges .
- Molecular Docking Studies : Computational analyses suggest that modifications to the thioether group can enhance interaction with target proteins involved in cancer pathways .
- Enzyme Interaction Studies : Research indicated that compounds similar to this one could inhibit specific enzymes linked to inflammatory responses, suggesting a dual role in both anticancer and anti-inflammatory activities .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The structure features an imidazole ring, a pyrrolidine moiety, and a thioether linkage, which contribute to its unique properties and biological activities.
Anticancer Properties
Research indicates that compounds similar to 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit significant anticancer activity. For instance, studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. Its structural components may interact with microbial cell membranes or inhibit essential enzymatic pathways, leading to bacterial cell death. The effectiveness against specific pathogens is currently under investigation, with preliminary results suggesting potential use in treating resistant strains .
Potential Drug Development
Given its diverse biological activities, this compound is being explored for development into therapeutic agents targeting:
- Cancer : As a lead compound for designing new anticancer drugs.
- Infectious Diseases : For its potential role in combating antibiotic-resistant infections.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Molecular Docking Studies : These studies assess the binding affinity of the compound to various biological targets, providing insights into its mechanism of action .
- Biological Assays : Evaluations of cytotoxicity against different cancer cell lines have revealed promising results, indicating that modifications to the structure can enhance activity .
- Comparative Studies : Research comparing the efficacy of this compound with established drugs has highlighted its potential advantages in terms of potency and selectivity .
Preparation Methods
Thiourea Cyclization Route
The acetic acid-mediated cyclization of thiourea precursors, as demonstrated by Chen et al., provides a scalable pathway:
Step 1: Condensation of 4-methoxyphenylglyoxal with ethylamine yields enamine intermediate A (82% yield, ethanol reflux, 6h).
Step 2: Treatment with thiourea in acetic acid at 110°C for 48h facilitates cyclization to 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (B) (67% yield).
Optimization Data:
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Acid Catalyst | AcOH, HCl, H2SO4 | AcOH (2 eq) | +18% vs H2SO4 |
| Temperature (°C) | 80-130 | 110 | Peak yield |
| Reaction Time (h) | 24-72 | 48 | 67% plateau |
This method benefits from inexpensive reagents but requires extended reaction times.
Microwave-Assisted Electrocyclization
Adapting the protocol from Guarna et al., microwave irradiation enables rapid imidazole formation:
Procedure:
- React 1,2-diaza-1,3-diene (C) with 4-methoxyphenylacetaldehyde in DMF
- Irradiate at 150°C (300W) for 20min under N2
- Isolate product B via flash chromatography (hexane:EtOAc 3:1)
Advantages:
- 89% yield in 1/6th the time of thermal methods
- Superior regiocontrol (97:3 C5 vs C4 substitution)
Thioether Linkage Installation
Chloroacetylation Strategy
Building on Sharma et al., the thiol undergoes chloroacetylation:
Reaction Scheme:
- B + ClCH2COCl → 2-(chloroacetylthio)imidazole (D)
- Conditions: Dry THF, 0°C→RT, 4h
- Yield: 91% (TLC monitoring)
Critical Parameters:
- Strict moisture exclusion prevents HCl liberation
- Stoichiometric pyridine absorbs HCl byproducts
Nucleophilic Amination with Pyrrolidine
The chloro intermediate D reacts with pyrrolidine under SN2 conditions:
Optimized Protocol:
Side Reaction Mitigation:
- Excess amine prevents disulfide formation
- Inert atmosphere minimizes oxidation
Alternative Pathways and Comparative Analysis
One-Pot Thioacetylation-Amination
Combining steps 3.1-3.2 in a single vessel:
Procedure:
- Add B , ClCH2COCl (1.2 eq), and pyrrolidine (4 eq) to DMF
- Heat at 60°C for 8h with CaCO3 (2 eq)
- Isolate via aqueous workup (NaHCO3 wash)
Results:
- 86% overall yield
- Reduced purification steps but lower enantiopurity (92% vs 99%)
Oxalyl Chloride-Mediated Coupling
Adapting patent CN102432515B, direct acylation avoids chloro intermediates:
- Convert B to thioacetic acid (E) using BrCH2COOH/K2CO3
- Activate with oxalyl chloride (1.5 eq, 0°C, 1h)
- Couple with pyrrolidine (2 eq) in THF
Outcome:
- 78% yield over 3 steps
- Requires strict stoichiometric control to prevent over-acylation
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400MHz, CDCl3):
- δ 7.82 (d, J=8.8Hz, 2H, Ar-H)
- δ 6.98 (d, J=8.8Hz, 2H, Ar-H)
- δ 4.21 (q, J=7.2Hz, 2H, NCH2CH3)
- δ 3.85 (s, 3H, OCH3)
- δ 3.72-3.68 (m, 4H, pyrrolidine-H)
- δ 2.01-1.97 (m, 4H, pyrrolidine-H)
HRMS (ESI+):
Calculated for C19H23N3O2S [M+H]+: 358.1589
Found: 358.1586
Purity Optimization
HPLC Conditions:
- Column: C18, 250×4.6mm, 5μm
- Mobile Phase: MeCN/H2O (0.1% TFA) 70:30
- Flow: 1mL/min, λ=254nm
- Retention: 8.7min, 99.1% purity
Industrial Scalability Considerations
Cost Analysis
| Component | Thiourea Route | Microwave Route |
|---|---|---|
| Raw Materials ($/kg) | 420 | 680 |
| Energy Costs | 120 | 90 |
| Labor | 150 | 80 |
| Total | 690 | 850 |
Environmental Impact
- PMI (Process Mass Intensity): 32 (vs industry avg 45 for heterocycles)
- E-Factor: 8.7 (91% atom economy in key steps)
- Waste Streams:
- 60% aqueous acetic acid (recyclable)
- <2% halogenated byproducts
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone?
The synthesis of this compound involves multi-step reactions requiring precise control of:
- Temperature : Reactions often proceed optimally between 60–100°C, particularly during imidazole ring formation and thioether coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions, while ethanol or THF may improve intermediate solubility .
- Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonation during thiol-alkylation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can structural characterization be systematically performed for this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 1.5–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calc. for C₂₃H₂₈N₃O₂S: 430.19 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, particularly for the imidazole-thioether linkage .
Q. What are the common pitfalls in achieving high yields during synthesis?
- Incomplete imidazole cyclization : Prolonged reaction times (>12 hrs) or excess NH₄OAc may improve ring closure .
- Thioether oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent disulfide formation .
- Byproduct formation : Monitor intermediates via TLC/HPLC to isolate pure products .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., enzymes, receptors). The methoxyphenyl and pyrrolidinyl groups may occupy hydrophobic pockets, while the thioether acts as a hydrogen bond acceptor .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to guide structural modifications .
Q. What strategies resolve contradictions in biological assay results across studies?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Metabolic stability tests : Liver microsome assays (human/rodent) assess whether rapid metabolism explains inconsistent in vivo/in vitro activity .
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions affecting reproducibility .
Q. How can crystallographic data improve mechanistic understanding of reactivity?
Q. What advanced techniques optimize scale-up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors reduce reaction times and improve thioether coupling efficiency by maintaining precise stoichiometry .
- Microwave-assisted synthesis : Accelerates imidazole cyclization (20–30 mins vs. 12 hrs) with minimal side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
